Palmidin C
CAS No.: 17177-86-5
Cat. No.: VC21340575
Molecular Formula: C30H22O7
Molecular Weight: 494.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17177-86-5 |
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Molecular Formula | C30H22O7 |
Molecular Weight | 494.5 g/mol |
IUPAC Name | 10-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one |
Standard InChI | InChI=1S/C30H22O7/c1-12-6-16-23(15-4-3-5-19(32)25(15)29(36)26(16)20(33)8-12)24-17-7-13(2)9-21(34)27(17)30(37)28-18(24)10-14(31)11-22(28)35/h3-11,23-24,31-35H,1-2H3 |
Standard InChI Key | VUUFXTUVVIEIMH-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |
Canonical SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |
Chemical Structure and Properties
Molecular Structure and Identification
Palmidin C is characterized by a complex molecular structure with the IUPAC name 10-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one . The compound is officially identified by the CAS registry number 17177-86-5 . Its chemical structure features three fused aromatic rings with various substituents, typical of anthraquinone derivatives.
The molecular structure of Palmidin C can be described as a dianthrone, specifically labeled as Chrysophanol emodin dianthrone in some sources . This indicates the compound contains two anthrone units connected to form a dimer-like structure.
Physical and Chemical Properties
Palmidin C exhibits distinctive physical and chemical properties that are relevant to its biological activity and extraction methods. These properties are summarized in the table below:
The structure of Palmidin C includes five hydroxyl groups and two carbonyl groups, contributing to its potential for hydrogen bonding and reactivity in biological systems . Like other anthraquinones, Palmidin C participates in various chemical reactions, including oxidation and reduction processes, which may be relevant to its biological activities.
Natural Sources and Extraction
Botanical Sources
Palmidin C has been definitively reported in two plant species:
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Rheum palmatum (Chinese rhubarb) - A perennial plant in the Polygonaceae family, traditionally used in Chinese medicine
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Rumex abyssinicus - Another member of the Polygonaceae family with documented presence of Palmidin C
The compound is primarily concentrated in the roots of these plants, particularly in Rheum palmatum, where it exists alongside other anthraquinones and related compounds. The presence of Palmidin C in these specific plant species suggests a taxonomic pattern within the Polygonaceae family for the biosynthesis of this compound.
Extraction and Isolation Methods
The extraction of Palmidin C from natural sources typically involves solvent extraction methods. The process generally follows these steps:
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Collection and preparation of plant material, typically the roots of Rheum palmatum
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Drying and grinding of the plant material to increase surface area for extraction
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Solvent extraction using ethanol or methanol to isolate the anthraquinones
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Fractionation and purification steps to isolate Palmidin C from other compounds
The choice of solvents is critical due to the polarity of Palmidin C and related compounds. Ethanol and methanol are commonly employed due to their ability to dissolve polar compounds with hydroxyl groups. More sophisticated isolation techniques may involve chromatographic methods for achieving higher purity of the compound.
Biological and Pharmacological Properties
Anti-inflammatory Activity
One of the notable properties of Palmidin C is its potential anti-inflammatory activity. As an anthraquinone derived from rhubarb, it shares the characteristic anti-inflammatory effects observed in this class of compounds. The mechanism of this anti-inflammatory action likely involves interaction with cellular pathways related to inflammation, though specific molecular targets require further elucidation.
Purgative Effects
Consistent with the traditional use of rhubarb as a laxative, Palmidin C exhibits purgative properties. This effect is characteristic of many anthraquinones and contributes to the historical use of rhubarb-containing preparations for treating constipation and related digestive disorders. The purgative action likely results from effects on intestinal motility and secretion, though the precise molecular mechanism merits additional investigation.
Analytical Methods for Identification and Quantification
The identification and quantification of Palmidin C in plant extracts or biological samples typically employ various analytical techniques. These include:
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High-Performance Liquid Chromatography (HPLC) - Often used for separation and quantification
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Mass Spectrometry (MS) - For structural confirmation and high-sensitivity detection
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Nuclear Magnetic Resonance (NMR) Spectroscopy - For structural elucidation and confirmation
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UV-Visible Spectroscopy - For preliminary detection and quantification
The characteristic structure of Palmidin C, with its aromatic rings and hydroxyl groups, provides distinctive spectral patterns that facilitate its identification. The molecular weight of 494.5 g/mol and the chemical formula C30H22O7 serve as important reference points in mass spectrometric analyses .
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